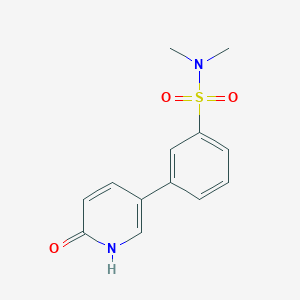
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, also known as 4-DMSP, is an organic compound that is commonly used in scientific research. It is an aryl sulfonamide derivative and has a molecular formula of C13H14N2O4S. 4-DMSP is a white, crystalline solid with a melting point of 101-104°C and a density of 1.47 g/cm3. 4-DMSP has been used in a variety of scientific research applications, including biochemical and physiological studies, due to its ability to interact with proteins and other biological molecules.
科学的研究の応用
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the structure and function of proteins, as well as to study the effects of drugs on cellular processes. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used to study the effects of environmental toxins on organisms, as well as to study the effects of chemical modifications on proteins.
作用機序
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is an aryl sulfonamide derivative that binds to proteins and other biological molecules. It has been shown to bind to the active sites of enzymes, as well as to the active sites of other proteins, such as receptors. Furthermore, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been shown to modulate the activity of proteins, such as enzymes, by forming a covalent bond with them.
Biochemical and Physiological Effects
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases, as well as to modulate the activity of receptors. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been shown to affect the expression of genes, as well as to modulate the activity of transcription factors.
実験室実験の利点と制限
The use of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in scientific research has several advantages. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is highly specific and has a relatively low toxicity. However, there are some limitations to the use of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments. It is not as effective at inhibiting the activity of enzymes as other compounds, and it is not as effective at modulating the activity of receptors as other compounds.
将来の方向性
Given the potential of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in scientific research, there are several possible future directions. One possibility is to further explore the effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% on the activity of enzymes and receptors. Additionally, further research could be done to explore the effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% on gene expression and transcription factors. Other potential future directions include exploring the use of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in drug discovery and development, as well as exploring its potential in the field of biotechnology.
合成法
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be synthesized through a two-step process. In the first step, 4-dimethylaminophenylsulfonyl chloride is reacted with 2-hydroxypyridine in the presence of a base, such as sodium hydroxide, to form 4-(4-dimethylaminophenylsulfonyl)-2-hydroxypyridine. This intermediate is then reacted with dimethyl sulfate in the presence of a base to form 4-(4-N,N-dimethylsulfamoylphenyl)-2-hydroxypyridine.
特性
IUPAC Name |
N,N-dimethyl-4-(2-oxo-1H-pyridin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-5-3-10(4-6-12)11-7-8-14-13(16)9-11/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORNLMLXGFZTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














